molecular formula C5H3F3N4S B2795635 5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole CAS No. 2416233-65-1

5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole

Cat. No.: B2795635
CAS No.: 2416233-65-1
M. Wt: 208.16
InChI Key: HHONEVPDMFDGSG-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound characterized by the presence of an azidomethyl group and a trifluoromethyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole typically involves the introduction of the azidomethyl and trifluoromethyl groups onto a thiazole ring. One common method involves the reaction of a thiazole derivative with azidomethylating and trifluoromethylating agents under controlled conditions. For example, the reaction of 2-(trifluoromethyl)-1,3-thiazole with azidomethyl chloride in the presence of a base such as triethylamine can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The azidomethyl group can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

    Cycloaddition Reactions: The azidomethyl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles in polar aprotic solvents.

    Cycloaddition: Copper(I) catalysts in the presence of alkyne partners.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

    Substitution Reactions: Various substituted thiazoles.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Aminomethyl-substituted thiazoles.

Scientific Research Applications

5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole depends on its specific application. In biological systems, the azidomethyl group can undergo bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biological processes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

    5-(Azidomethyl)-2-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-(Azidomethyl)-2-(trifluoromethyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness: 5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole is unique due to the presence of both azidomethyl and trifluoromethyl groups on a thiazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(azidomethyl)-2-(trifluoromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N4S/c6-5(7,8)4-10-1-3(13-4)2-11-12-9/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHONEVPDMFDGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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